N'-(2,4-dinitrophenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetohydrazide
Description
N'-(2,4-dinitrophenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetohydrazide is a hybrid molecule combining a 2,4-dinitrophenylhydrazide moiety with a 4-oxo-2-sulfanylidene-1,3-thiazolidine ring. The 1,3-thiazolidin-4-one scaffold is a well-known pharmacophore in medicinal chemistry, associated with antimicrobial, anticancer, and enzyme inhibitory activities . The 2,4-dinitrophenyl group introduces strong electron-withdrawing nitro substituents, which may influence solubility, reactivity, and bioactivity by modulating electronic and steric properties .
Properties
IUPAC Name |
N'-(2,4-dinitrophenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O6S2/c17-9(4-14-10(18)5-24-11(14)23)13-12-7-2-1-6(15(19)20)3-8(7)16(21)22/h1-3,12H,4-5H2,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANHNUHPXZBOPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CC(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N’-(2,4-dinitrophenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetohydrazide” typically involves multiple steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thiourea derivative with an α-haloketone under basic conditions.
Introduction of the Dinitrophenyl Group: The dinitrophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a nucleophile attacks the nitro-substituted aromatic ring.
Formation of the Acetohydrazide Moiety: This step involves the reaction of the intermediate compound with hydrazine hydrate to form the acetohydrazide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: The nitro groups in the dinitrophenyl moiety can be reduced to amines under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.
Reduction: Amino derivatives of the dinitrophenyl group.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “N’-(2,4-dinitrophenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetohydrazide” involves interactions with various molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins that are involved in biological processes.
Pathways Involved: The compound may interfere with cellular pathways related to oxidative stress, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiazolidinone/Hydrazide Moieties
The compound shares structural similarities with several classes of acetohydrazide derivatives linked to thiazolidinone or related heterocycles. Key comparisons include:
Key Differences and Trends
Electron-Withdrawing Groups: The 2,4-dinitrophenyl group in the target compound contrasts with electron-donating groups (e.g., methoxy, methyl) in analogs like 4p (antifungal MIC: 21.4 μmol mL⁻¹×10⁻²) and ZE-5b .
Thione vs. Oxo Groups: The 2-sulfanylidene (C=S) in the thiazolidinone ring differs from the oxo (C=O) group in compounds like 5a . Thione derivatives often exhibit stronger hydrogen-bonding capacity and redox activity, which could enhance antimicrobial or enzyme inhibition .
Bioactivity Profile: Antimicrobial Activity: Analog 4d (MIC: 10.7–21.4 μmol mL⁻¹×10⁻²) outperforms coumarin-thiazolidinone hybrids , suggesting that benzothiazole substituents enhance activity. The target compound’s nitro groups may further modulate potency. Enzyme Inhibition: Ethyl-thio benzimidazolyl acetohydrazides (IC₅₀: ~6 μM) demonstrate superior α-glucosidase inhibition compared to non-thio analogs, highlighting the importance of sulfur-containing substituents. Anticancer Activity: Thiazolidinone-benzamide hybrids (e.g., 4c) show 100% tumor cell inhibition at 100 μg/mL , comparable to doxorubicin. The target compound’s nitro groups may confer similar cytotoxicity via DNA intercalation or redox cycling.
Mechanistic Insights from Docking Studies
The sulfanylidene and nitro groups may interact with catalytic residues or allosteric pockets via hydrogen bonding and π-π stacking.
Research Findings and Data Gaps
Synthetic Feasibility : The compound can likely be synthesized via cyclocondensation of N'-(2,4-dinitrophenyl)acetohydrazide with mercaptoacetic acid, analogous to methods in .
Unanswered Questions: No direct data on solubility, stability, or toxicity. Biological activity remains theoretical, necessitating in vitro assays against microbial/cancer targets. Comparative pharmacokinetic studies with analogs are needed.
Q & A
Basic: What are the standard synthetic protocols for N'-(2,4-dinitrophenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetohydrazide?
Answer:
The synthesis typically involves a multi-step reaction sequence:
Condensation : Reacting 2,4-dinitrophenylhydrazine with a thiazolidinone precursor (e.g., 4-oxo-2-sulfanylidenethiazolidine) in anhydrous ethanol under reflux (70–80°C) for 6–8 hours. Triethylamine is often used as a catalyst to deprotonate intermediates .
Activation : Phosphorus oxychloride (POCl₃) may be employed to activate carbonyl groups in the thiazolidinone moiety, enhancing reactivity .
Purification : Crude products are isolated via ice-water precipitation, followed by recrystallization from methanol or ethanol. Purity is confirmed by TLC (Rf ~0.5–0.7 in ethyl acetate/hexane) .
Key Reagents/Conditions Table:
| Step | Reagent | Solvent | Temperature | Time |
|---|---|---|---|---|
| 1 | 2,4-Dinitrophenylhydrazine | Ethanol | 80°C | 8 hrs |
| 2 | POCl₃ | DMF | 0–5°C | 2 hrs |
| 3 | Triethylamine | Ethanol | RT | 30 min |
Basic: What spectroscopic techniques are used to characterize this compound?
Answer:
Structural confirmation requires a combination of:
- ¹H/¹³C NMR : Peaks at δ 10.2–11.5 ppm (hydrazide NH), δ 7.8–8.5 ppm (dinitrophenyl aromatic protons), and δ 4.1–4.5 ppm (thiazolidinone CH₂) .
- IR Spectroscopy : Bands at 1650–1680 cm⁻¹ (C=O stretching), 1520–1560 cm⁻¹ (NO₂ asymmetric stretching), and 1250–1300 cm⁻¹ (C=S) .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the theoretical molecular weight (e.g., m/z 423.3 for C₁₃H₁₁N₅O₆S₂) .
Advanced: How can tautomerism in the thiazolidinone-sulfanylidene moiety complicate structural analysis?
Answer:
The thiazolidinone ring exhibits keto-enol tautomerism, which can lead to ambiguous NMR and X-ray diffraction data. Strategies to resolve this include:
- Variable Temperature NMR : Monitoring proton shifts at 25–60°C to identify tautomeric equilibrium .
- X-Ray Crystallography : Using SHELX programs (e.g., SHELXL) to refine structures, with emphasis on hydrogen bonding networks stabilizing specific tautomers .
- DFT Calculations : Comparing experimental IR/NMR data with computed spectra for dominant tautomers .
Example Data Contradiction:
Conflicting reports of C=S bond lengths (1.65–1.72 Å) in crystallographic studies may arise from tautomer-dependent electron delocalization .
Advanced: How can researchers design experiments to evaluate its biological activity against enzyme targets?
Answer:
A methodological approach involves:
Target Selection : Prioritize enzymes linked to the compound’s functional groups (e.g., tyrosine kinases for hydrazides, thioredoxin reductase for sulfanylidenes) .
In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., Z-LYTE assay for kinases) .
- Binding Studies : Perform SPR (Surface Plasmon Resonance) to determine KD values .
SAR Analysis : Synthesize analogs with modified substituents (e.g., replacing dinitrophenyl with methoxyphenyl) to correlate structure with activity .
Example Data Conflict Resolution:
Discrepancies in IC₅₀ values across studies may stem from assay conditions (e.g., pH affecting hydrazide protonation). Standardize buffers (e.g., PBS at pH 7.4) and include positive controls (e.g., staurosporine for kinases) .
Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray studies?
Answer:
Crystallization hurdles (e.g., poor solubility) are addressed by:
- Solvent Screening : Use high-boiling solvents (DMSO/DMF mixtures) with slow evaporation .
- Co-Crystallization : Introduce co-formers (e.g., nicotinamide) to stabilize lattice packing .
- Cryocooling : Flash-freeze crystals in liquid N₂ to reduce thermal motion artifacts during data collection .
SHELX Refinement Tips:
- Assign anisotropic displacement parameters (ADPs) to sulfur and nitrogen atoms to model disorder accurately .
- Use the TWIN command if data shows pseudo-merohedral twinning .
Basic: What are the key stability considerations for storing this compound?
Answer:
- Light Sensitivity : The dinitrophenyl group is photosensitive. Store in amber vials at –20°C .
- Moisture : Hydrazides hydrolyze in humid conditions. Use desiccants (silica gel) in storage containers .
- Long-Term Stability : Monitor purity via HPLC every 6 months (C18 column, acetonitrile/water gradient) .
Advanced: How can computational methods predict its reactivity in nucleophilic substitution reactions?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to identify electrophilic centers (e.g., sulfanylidene sulfur) .
- Fukui Indices : Calculate f⁺ values to predict sites for nucleophilic attack .
- MD Simulations : Simulate reaction trajectories with explicit solvent models (e.g., water/DMSO) to assess kinetic barriers .
Validation : Compare predicted reaction outcomes (e.g., substitution at S vs. N) with experimental LC-MS data .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Toxicity : Wear nitrile gloves and PPE due to potential mutagenicity of hydrazides and nitro groups .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
- Spill Management : Absorb spills with vermiculite and treat with 10% KMnO₄ solution to oxidize hazardous residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
